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Abstract
Amdiglurax, initially known as NSI-189, is an investigational neurogenic compound that has

garnered significant interest for its potential therapeutic effects in major depressive disorder

(MDD) and other neurological conditions. Developed initially by Neuralstem, Inc. and later

acquired by Alto Neuroscience under the designation ALTO-100, Amdiglurax's unique

proposed mechanism of action, centered on the stimulation of hippocampal neurogenesis, sets

it apart from conventional monoaminergic antidepressants. This technical guide provides a

comprehensive overview of the discovery and development timeline of Amdiglurax, detailing

key preclinical and clinical findings. It includes structured tables of quantitative data, in-depth

descriptions of experimental protocols, and visualizations of associated signaling pathways and

developmental workflows to offer a thorough resource for the scientific community.

Introduction
Amdiglurax (formerly NSI-189) is a benzylpiperazine-aminopyridine compound identified

through a high-throughput screen of 10,269 compounds for their ability to induce neurogenesis

in vitro.[1] Its development was predicated on the hypothesis that stimulating the growth of new

neurons in the hippocampus, a brain region implicated in mood and memory, could offer a

novel therapeutic strategy for MDD.[2] Unlike traditional antidepressants that primarily target

neurotransmitter systems, Amdiglurax is believed to exert its effects by modulating brain-

derived neurotrophic factor (BDNF) signaling and promoting synaptic plasticity.[3][4]
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Discovery and Preclinical Development
Amdiglurax was discovered by Neuralstem, Inc. utilizing a proprietary screening platform

based on human hippocampal stem cells.[5] Preclinical studies in rodent models demonstrated

its potential to increase hippocampal volume and stimulate neurogenesis.[1][6]

Preclinical Efficacy
In Vitro Studies: In cultures of human hippocampus-derived neural stem cells, NSI-189 was

shown to stimulate neurogenesis.[6] Further in vitro work demonstrated that NSI-189 could

attenuate oxygen-glucose deprivation (OGD)-mediated hippocampal cell death and increase

the expression of Ki67 and MAP2, markers associated with cell proliferation and neuronal

structure, respectively.[7][8] These effects were coupled with the upregulation of neurogenic

factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[7][8]

In Vivo Studies: In mouse models, oral administration of NSI-189 led to a dose-dependent

increase in hippocampal volume.[1] Studies in a rat model of ischemic stroke showed that

NSI-189 treatment promoted behavioral recovery and was associated with increased neurite

outgrowth, as evidenced by enhanced MAP2 immunoreactivity in the hippocampus and

cortex.[7][8] In a radiation-induced cognitive dysfunction model in rats, NSI-189

administration was found to ameliorate cognitive deficits, an effect that coincided with

increased neurogenesis.[6]

Preclinical Experimental Protocols
In Vitro Oxygen-Glucose Deprivation (OGD) Model:[7][8]

Primary hippocampal cells are cultured.

To mimic ischemic conditions, the cells are subjected to oxygen and glucose deprivation.

NSI-189 is administered to the cell cultures.

Cell viability and markers of neurogenesis (e.g., Ki67) and neuronal structure (e.g., MAP2)

are assessed using techniques such as immunocytochemistry and Western blotting.

Levels of neurotrophic factors (e.g., BDNF, SCF) are measured in the cell culture medium

using ELISA.
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In Vivo Stroke Model (Middle Cerebral Artery Occlusion):[7][8]

Adult Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to

induce ischemic stroke.

NSI-189 is administered orally, with the initial dose given 6 hours post-stroke and daily

thereafter for a specified period (e.g., 12 weeks).

Behavioral recovery is assessed using motor and neurological deficit scoring systems.

Post-mortem histological analysis of the brain is performed to assess neurite outgrowth

using MAP2 immunohistochemistry.

Clinical Development
Amdiglurax has progressed through several phases of clinical trials to evaluate its safety,

tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials
A Phase Ia trial in healthy volunteers was initiated to assess the safety and tolerability of single

ascending doses of NSI-189.[9] This was followed by a Phase Ib trial in patients with MDD.

Phase Ib Study (NCT01535791):[3][10][11][12] This randomized, double-blind, placebo-

controlled, multiple-dose escalation study enrolled 24 patients with MDD.[3][11] Participants

were assigned to one of three cohorts receiving NSI-189 at 40 mg once daily, 40 mg twice

daily, or 40 mg three times daily, or placebo for 28 days.[3][11] The study found that NSI-189

was well-tolerated at all doses.[3][10][11]

Phase II Clinical Trials
Phase II Study in MDD (NCT02695472):[1][13][14] This Phase II, double-blind, placebo-

controlled study randomized 220 outpatients with MDD to receive NSI-189 (40 mg or 80 mg

daily) or placebo for 12 weeks.[13][14] The primary endpoint, a change in the Montgomery-

Åsberg Depression Rating Scale (MADRS) score, was not met.[1] However, statistically

significant improvements were observed on some secondary measures of depression and

cognition.[1]
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Alto Neuroscience Phase II Trials (ALTO-100):[1][15][16] Following its acquisition by Alto

Neuroscience, Amdiglurax (now ALTO-100) entered further Phase II trials for MDD, bipolar

depression, and PTSD, often employing a biomarker-based approach to patient selection.[1]

[16] A Phase 2b study in MDD patients selected with a cognitive biomarker did not meet its

primary endpoint on the MADRS.[15]

Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of NSI-189

Animal Model Dosage Key Findings Reference

Mouse 10 mg/kg
~36% increase in

hippocampal volume
[1]

Mouse 30 mg/kg
~66% increase in

hippocampal volume
[1]

Rat (Stroke) Not specified

Significant

amelioration of motor

and neurological

deficits

[7][8]

Rat (Radiation) Not specified

Amelioration of

cognitive deficits and

increased

neurogenesis

[6]

Table 2: Phase Ib Clinical Trial (NCT01535791) -
Pharmacokinetics
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Dosage Cohort Half-life (t½) Key Finding Reference

40 mg q.d. 17.4 - 20.5 hours

Area under the curve

(AUC) increased in a

dose-related manner

[3][10][11]

40 mg b.i.d. 17.4 - 20.5 hours

Area under the curve

(AUC) increased in a

dose-related manner

[3][10][11]

40 mg t.i.d. 17.4 - 20.5 hours

Area under the curve

(AUC) increased in a

dose-related manner

[3][10][11]

Table 3: Phase Ib Clinical Trial (NCT01535791) - Efficacy
Outcomes
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Outcome
Measure

Finding p-value Effect Size Reference

Symptoms of

Depression

Questionnaire

(SDQ)

Statistically

significant

improvement

p=0.02 0.90 [17]

Cognitive and

Physical

Functioning

Questionnaire

(CPFQ)

Statistically

significant

improvement

p=0.01 0.94 [17]

Montgomery-

Åsberg

Depression

Rating Scale

(MADRS)

Trend towards

improvement
Not significant 0.95 [10]

Clinical Global

Impressions-

Improvement

(CGI-I)

Trend towards

improvement
Not significant 0.57 [10]

Proposed Mechanism of Action and Signaling
Pathways
The exact molecular target of Amdiglurax remains unknown.[3] However, it is thought to act by

indirectly modulating the BDNF signaling pathway, which plays a crucial role in neurogenesis,

synaptic plasticity, and neuronal survival.[3][4]

BDNF/TrkB Signaling Pathway
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Caption: Proposed BDNF/TrkB signaling pathway modulated by Amdiglurax.
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Experimental and Developmental Workflow
The development of Amdiglurax has followed a conventional pharmaceutical pipeline, from

preclinical discovery to multi-phase clinical trials.
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Caption: Amdiglurax (NSI-189) discovery and development workflow.
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Conclusion
Amdiglurax represents a novel approach to the treatment of major depressive disorder,

moving beyond the monoamine hypothesis to a strategy focused on promoting neurogenesis

and synaptic plasticity. While it has demonstrated a favorable safety profile and shown promise

in early clinical trials, particularly in improving cognitive symptoms, it has yet to meet its primary

efficacy endpoints for depression in larger studies. The ongoing development by Alto

Neuroscience, with a focus on a precision medicine approach using biomarkers, may yet

elucidate a subpopulation of patients who could benefit from this unique neurogenic compound.

The extensive preclinical and clinical data gathered to date provide a solid foundation for

further research into the therapeutic potential of Amdiglurax and the broader field of

neurogenesis-based therapies for neuropsychiatric disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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